

Spectroscopic Profile of 4-Phenylpiperidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylpiperidin-2-one

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Phenylpiperidin-2-one**, a heterocyclic molecule of interest in medicinal chemistry and drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of **4-Phenylpiperidin-2-one** relies on a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

^1H NMR Data

Proton NMR (^1H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic-H	7.15 - 7.31	m	-
Piperidine-H	3.155	-	-
Piperidine-H	2.72	-	-
Piperidine-H	2.61	-	-
Piperidine-H	1.86	-	-
Piperidine-H	1.75 - 1.89	m	-
Piperidine-H	1.60	-	-

Note: The data presented is based on typical values for similar 4-phenylpiperidine structures and may vary depending on the solvent and experimental conditions. Specific peak assignments for the piperidine ring protons are complex due to potential overlapping signals and require advanced 2D NMR techniques for definitive assignment.

¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. A predicted ¹³C NMR spectrum in D₂O shows the following key signals.[\[1\]](#)

Carbon Assignment	Chemical Shift (ppm)
C=O (Amide)	165.10
Aromatic C (Quaternary)	149.17
Aromatic C-H	140.74, 135.70, 132.04, 131.19, 131.13
Piperidine C-4	44.80
Piperidine C-6	44.80
Piperidine C-3	25.90
Piperidine C-5	25.90
Piperidine C-2	-

Note: This is a predicted spectrum and experimental values may differ. The peak for the C-2 carbon is not explicitly listed in the provided prediction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3300	N-H (Amide)	Stretching
3100 - 3000	C-H (Aromatic)	Stretching
3000 - 2850	C-H (Aliphatic)	Stretching
~1670	C=O (Amide)	Stretching
1600 - 1450	C=C (Aromatic)	Stretching

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For the related compound 4-

phenylpiperidine, the molecular ion peak is observed at m/z 161.^[2] The mass spectrum of **4-Phenylpiperidin-2-one** is expected to show a molecular ion peak corresponding to its molecular weight (175.23 g/mol).

m/z	Proposed Fragment
175	$[M]^+$ (Molecular Ion)
104	$[C_8H_8]^+$ (Styrene radical cation)
77	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of the purified **4-Phenylpiperidin-2-one** sample (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

Instrumentation and Data Acquisition: 1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. For 1H NMR, the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). For ^{13}C NMR, a wider spectral width is used (e.g., 0-220 ppm). Data is acquired and processed using the spectrometer's software, which includes Fourier transformation of the free induction decay (FID) signal, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid **4-Phenylpiperidin-2-one** sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

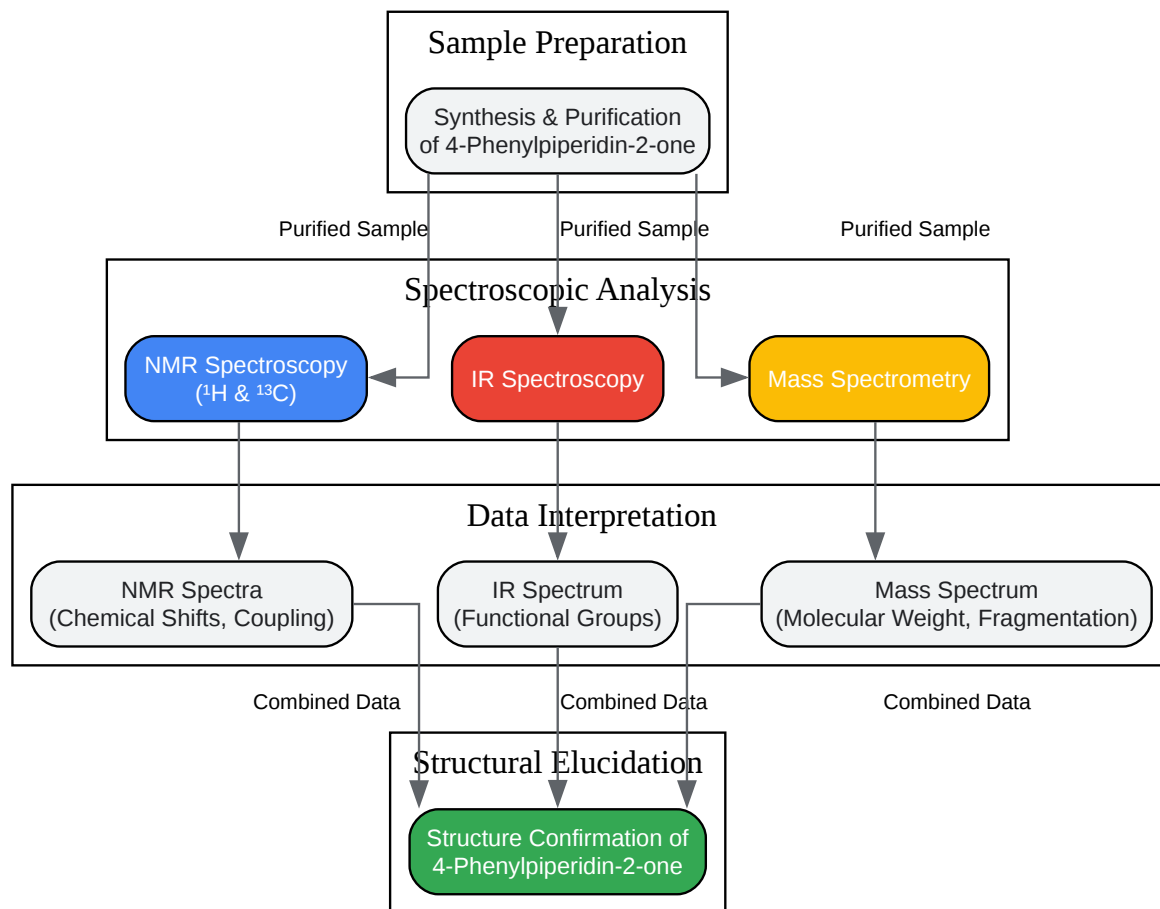
Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like **4-Phenylpiperidin-2-one**, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Phenylpiperidin-2-one**.



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Caption: Workflow for Spectroscopic Characterization.

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References

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